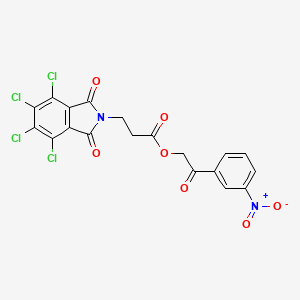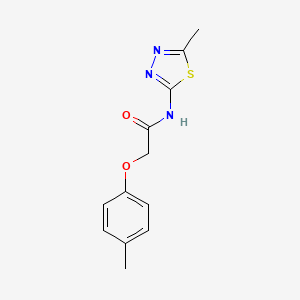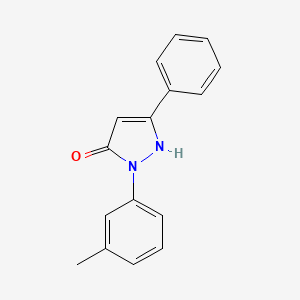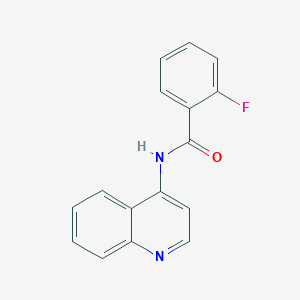![molecular formula C30H35N3O3 B12495350 Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12495350.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ベンジルピペラジン-1-イル)-3-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)安息香酸エチルは、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、ベンジルピペラジン部分、安息香酸エステル、およびフェニル環に結合したカルボニル基を含む、複雑な分子構造を特徴としています。そのユニークな構造により、様々な化学反応に関与することができ、研究および工業用途に貴重な化合物となっています。
準備方法
合成経路と反応条件
4-(4-ベンジルピペラジン-1-イル)-3-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)安息香酸エチルの合成は、通常、容易に入手可能な出発物質から始まる、複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
-
4-(4-ベンジルピペラジン-1-イル)安息香酸の形成: : このステップは、炭酸カリウムなどの塩基の存在下、4-ベンジルピペラジンと4-クロロ安息香酸を反応させることを含みます。反応は、通常、ジメチルホルムアミドなどの極性非プロトン性溶媒中で、高温(80-100°C)で行われます。
-
4-(プロパン-2-イル)フェニルイソシアネートとのカップリング: : 生成された4-(4-ベンジルピペラジン-1-イル)安息香酸を次に、4-(プロパン-2-イル)フェニルイソシアネートと反応させて、対応する尿素誘導体を形成します。この反応は、通常、室温でジクロロメタンなどの溶媒を使用し、不活性雰囲気下で行われます。
-
エステル化: : 最終ステップは、硫酸などの強酸触媒の存在下、エタノールによるカルボン酸基のエステル化です。反応は、通常、還流条件下で行われ、4-(4-ベンジルピペラジン-1-イル)-3-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)安息香酸エチルが得られます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。連続フロー反応器と自動システムの使用は、合成の効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の化合物が得られます。
化学反応の分析
反応の種類
4-(4-ベンジルピペラジン-1-イル)-3-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)安息香酸エチルは、次のような様々な化学反応を起こすことができます。
-
酸化: : この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。酸化は、通常、ベンジル位またはピペラジン環を標的とし、対応するケトンまたはN-オキシドの形成につながります。
-
還元: : 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。これらの反応は、カルボニル基をアルコールに、またはニトロ基(存在する場合)をアミンに還元することができます。
-
置換: : この化合物は、特にベンジル位で求核置換反応を起こすことができます。一般的な試薬には、ハロアルカンと、アミンやチオールなどの求核剤が含まれます。
一般的な試薬と条件
酸化: 水溶液中の過マンガン酸カリウム、酢酸中の三酸化クロム。
還元: テトラヒドロフラン中の水素化リチウムアルミニウム、メタノール中の水素化ホウ素ナトリウム。
置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカン、ジメチルスルホキシドなどの極性溶媒中のアミン。
生成される主な生成物
酸化: ケトンまたはN-オキシドの生成。
還元: アルコールまたはアミンの生成。
置換: 置換ベンジル誘導体の生成。
科学研究への応用
4-(4-ベンジルピペラジン-1-イル)-3-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)安息香酸エチルは、次のような幅広い科学研究への応用を持っています。
-
化学: : より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい反応機構と経路を探求することができます。
-
生物学: : 受容体や酵素など、様々な生物学的標的に対するリガンドとしての可能性が調査されています。薬物-受容体相互作用や酵素阻害に関連する研究に使用することができます。
-
医学: : 特に新薬開発における治療の可能性が探求されています。特定の生物学的標的に結合する能力は、創薬と開発の候補となっています。
-
産業: : 特殊化学品や材料の製造に使用されます。そのユニークな特性は、特定の機能を持つ新素材の開発に活用することができます。
科学的研究の応用
Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate has a wide range of scientific research applications, including:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
-
Biology: : Investigated for its potential as a ligand for various biological targets, including receptors and enzymes. It can be used in studies related to drug-receptor interactions and enzyme inhibition.
-
Medicine: : Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
-
Industry: : Utilized in the production of specialty chemicals and materials. Its unique properties can be harnessed for the development of new materials with specific functionalities.
作用機序
4-(4-ベンジルピペラジン-1-イル)-3-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)安息香酸エチルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、受容体や酵素に結合し、その活性を調節することができます。ベンジルピペラジン部分は、セロトニン受容体やドーパミン受容体と相互作用することが知られており、神経伝達物質のシグナル伝達経路に影響を与える可能性があります。さらに、カルボニル基は、酵素の活性部位にあるアミノ酸残基と水素結合を形成することができ、酵素活性の阻害または活性化につながります。
類似化合物の比較
4-(4-ベンジルピペラジン-1-イル)-3-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)安息香酸エチルは、次のような他の類似化合物と比較することができます。
-
4-(4-メチルピペラジン-1-イル)-3-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)安息香酸エチル: : 構造は似ていますが、ピペラジン環にベンジル基ではなくメチル基が付いています。この化合物は、異なる生物学的活性と化学反応性を示す可能性があります。
-
4-(4-ベンジルピペラジン-1-イル)-3-({[4-(メチル)フェニル]カルボニル}アミノ)安息香酸エチル: : 構造は似ていますが、フェニル環にイソプロピル基ではなくメチル基が付いています。この化合物は、異なる薬物動態特性を示す可能性があります。
-
4-(4-ベンジルピペラジン-1-イル)-3-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)安息香酸エチルアナログ: : ベンジルピペラジンまたは安息香酸部分に修飾を加えた様々なアナログ。これらのアナログは、構造-活性相関を調べ、生物学的活性を最適化するために合成することができます。
4-(4-ベンジルピペラジン-1-イル)-3-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)安息香酸エチルは、特定の化学的および生物学的特性を与える、官能基のユニークな組み合わせにより際立っています。
類似化合物との比較
Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:
-
Ethyl 4-(4-methylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate: : Similar structure but with a methyl group instead of a benzyl group on the piperazine ring. This compound may have different biological activity and chemical reactivity.
-
Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(methyl)phenyl]carbonyl}amino)benzoate: : Similar structure but with a methyl group instead of an isopropyl group on the phenyl ring. This compound may exhibit different pharmacokinetic properties.
-
This compound analogs: : Various analogs with modifications to the benzylpiperazine or benzoate moieties. These analogs can be synthesized to explore structure-activity relationships and optimize biological activity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C30H35N3O3 |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-propan-2-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C30H35N3O3/c1-4-36-30(35)26-14-15-28(33-18-16-32(17-19-33)21-23-8-6-5-7-9-23)27(20-26)31-29(34)25-12-10-24(11-13-25)22(2)3/h5-15,20,22H,4,16-19,21H2,1-3H3,(H,31,34) |
InChIキー |
ANULNORHJWTNMG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxo-1-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495273.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12495276.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12495283.png)

![N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide](/img/structure/B12495288.png)
![N,2,4,6-tetramethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12495289.png)


![5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine](/img/structure/B12495315.png)
![3-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495316.png)
![2-(cyclohexylsulfanyl)-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B12495327.png)


